molecular formula C21H19NO3 B556439 N-Acetyl-DL-phenylalanine beta-naphthyl ester CAS No. 20874-31-1

N-Acetyl-DL-phenylalanine beta-naphthyl ester

Cat. No. B556439
CAS RN: 20874-31-1
M. Wt: 333.4 g/mol
InChI Key: BBXRRTJNJCPGBU-UHFFFAOYSA-N
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Scientific Research Applications

“N-Acetyl-DL-phenylalanine beta-naphthyl ester” (NAPBNE) is primarily used as a chromogenic substrate in the field of biochemistry . It is used to identify, differentiate, and characterize serine proteases and peptidases . These enzymes cleave the ester bond in NAPBNE, releasing a colored product, beta-naphthol.

In terms of application methods and experimental procedures, NAPBNE is often used in ligand binding assays . It can also be used in in vitro studies where it is hydrolyzed in the body by the esterase (APNEase) catalytic action at neutral pHs . In one specific method, NAPBNE was used as a substrate and o-Dianisidine tetrazotized (oD) as the dye, allowing the assessment of protease inhibitory activity directly from the yeast P. pastoris expression media .

As for the results or outcomes obtained, the hydrolysis of NAPBNE by APNEase has been suggested to be involved in the turnover and pathological breakdown of muscle proteins . In another study, NAPBNE was used to visualize the result with stained agar gel via the diazo coupling of the β-naphtol produced by the enzymatic hydrolysis of NAPBNE .

Safety And Hazards

N-Acetyl-DL-phenylalanine beta-naphthyl ester is harmful if swallowed (H302) and inhaled (H332). It is very toxic to aquatic life (H400)2.


Future Directions

As N-Acetyl-DL-phenylalanine beta-naphthyl ester is primarily utilized in scientific research as a chromogenic substrate for serine proteases2, future directions could involve further exploration of its applications in different fields of research. However, no specific future directions were found in the retrieved papers.


Please note that this information is based on the available resources and should be used for research purposes only.


properties

IUPAC Name

naphthalen-2-yl 2-acetamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-15(23)22-20(13-16-7-3-2-4-8-16)21(24)25-19-12-11-17-9-5-6-10-18(17)14-19/h2-12,14,20H,13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXRRTJNJCPGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274184
Record name Acetyl-DL-phenylalanine β-naphthyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-DL-phenylalanine beta-naphthyl ester

CAS RN

20874-31-1
Record name Acetyl-DL-phenylalanine β-naphthyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylphenylalanine beta-naphthyl ester
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Record name 20874-31-1
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Record name Acetyl-DL-phenylalanine β-naphthyl ester
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Record name 20874-31-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Nicolet, EN Bannerman, R De Haller… - Clinical and …, 1977 - ncbi.nlm.nih.gov
… on the basis of their activity on the substrate N-acetyl-DL-phenylalanine-beta-naphthyl-ester (Schwarz/Mann Becton … N-acetyl-DL-phenylalaninebeta-naphthyl ester substrate …
Number of citations: 15 www.ncbi.nlm.nih.gov
CG Miller, C Heiman, C Yen - Journal of Bacteriology, 1976 - Am Soc Microbiol
Three bands of hydrolytic activity toward the chromogenic protease substrate N-acetyl-DL-phenylalanine beta-naphthyl ester (NAPNE) can be observed after gel electrophoresis of …
Number of citations: 27 journals.asm.org
F Eberl, T Fabisch, K Luck, TG Köllner, H Vogel… - BMC Plant …, 2021 - Springer
… Hepes-KOH, pH 7.2, 3% PVPP, 2% PVP, 1 mM EDTA) and the extract tested for trypsin-inhibiting activity in a colorimetric (cleavage of N-acetyl-DL-phenylalanine beta-naphthyl ester) in-…
Number of citations: 7 link.springer.com
J Nicolet, M Wanner, S Lazary, E Bannerman - Zeitschrift für …, 1979 - Elsevier
Groups of rabbits were subjected to one, two and three intratracheal exposures to a crude culture of Micropolyspora faeni (Mf). Another group was immunized by a single subcutaneous …
Number of citations: 3 www.sciencedirect.com
T Fabisch, J Gershenzon, SB Unsicker - Journal of Chemical Ecology, 2019 - Springer
… 2 and stained with a solution of 72 mg Fast Blue B Salt in 90 mL Hepes buffer (25 mM, pH 7.2, pre-warmed to 37 C), a 60 mg portion of N-acetyl-DL-phenylalanine beta-naphthyl ester (…
Number of citations: 26 link.springer.com
SV PIZZO, GUY SALVESEN - … and Their Serpin Inhibitors in the …, 2012 - books.google.com
… 1, 10 phenanthroline, tetrazotized o-dianisidine (fast blue B salt), N-acetyl-DLphenylalanine beta-naphthyl ester, N, N-dimethylformamide, alkaline phosphatase conjugated goat anti-…
Number of citations: 0 books.google.com
JKP WEDER, R MUELLER - Journal of Food Biochemistry, 1989 - Wiley Online Library
The two main trypsin‐chymotrypsin isoinhibitors previously purified from lentils (Lens culinaris Medik.), LCI‐1 and LCI‐4, inhibited one mol of human trypsin (1.05 and 1.00), more than …
Number of citations: 16 onlinelibrary.wiley.com
J Ren - 2007 - search.proquest.com
… mutants with decreased vacuolar proteinase activity by detecting the ability to cleave the proteinase substrate, chymotrypsin substrate N-acetylDL-phenylalanine beta-naphthyl ester (…
Number of citations: 0 search.proquest.com
CC Tseng - 2021 - search.proquest.com
… The pep screen isolated yeast mutants that had reduced vacuolar activity by using N-acetyl-DL-phenylalanine beta-naphthyl ester, a chemical that is processed proteolytically in the …
Number of citations: 0 search.proquest.com
JJ Enghild, IB Thørgersen, SV Pizzo… - Serine Proteases and …, 1990 - Springer
… 1,10 phenanthroline, tetrazotized o-dianisidine (fast blue B salt), N-acetyl-DLphenylalanine beta-naphthyl ester, N,N-dimethylformamide, alkaline phosphatase conjugated goat anti-…
Number of citations: 3 link.springer.com

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